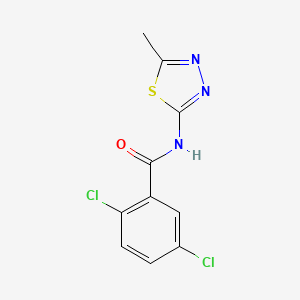![molecular formula C28H35N5O2 B2933332 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione CAS No. 851942-18-2](/img/no-structure.png)
8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione, also known as DBHDD, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its unique properties. DBHDD belongs to the class of purine derivatives and has been studied extensively for its potential in developing novel therapeutic agents.
作用机制
The mechanism of action of 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione is not fully understood. However, it has been reported to inhibit the activity of phosphodiesterase (PDE) enzymes. PDE enzymes are responsible for the breakdown of cyclic nucleotides, which are involved in various cellular processes. By inhibiting PDE enzymes, this compound increases the levels of cyclic nucleotides, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been reported to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antiviral properties by inhibiting the replication of viruses.
实验室实验的优点和局限性
8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit potent biological activity at low concentrations. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione. One potential direction is to investigate its potential in developing novel therapeutic agents for neurodegenerative diseases. Another direction is to study its potential in treating viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for developing therapeutic agents for various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the field of medicinal chemistry due to its unique properties. It has been studied for its potential in developing therapeutic agents for various diseases and has been reported to exhibit anti-inflammatory, antitumor, and antiviral properties. Further research is needed to fully understand the mechanism of action of this compound and its potential for developing novel therapeutic agents.
合成方法
The synthesis of 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione involves the reaction of 7-hexyl-1,3-dimethylxanthine with dibenzylamine in the presence of acetic anhydride. The reaction is carried out in a solvent mixture of dichloromethane and methanol. The yield of this compound obtained through this method is reported to be around 60%.
科学研究应用
8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione has been studied for its potential in developing therapeutic agents for various diseases. It has been reported to exhibit anti-inflammatory, antitumor, and antiviral properties. This compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
851942-18-2 |
|---|---|
分子式 |
C28H35N5O2 |
分子量 |
473.621 |
IUPAC 名称 |
8-[(dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C28H35N5O2/c1-4-5-6-13-18-33-24(29-26-25(33)27(34)31(3)28(35)30(26)2)21-32(19-22-14-9-7-10-15-22)20-23-16-11-8-12-17-23/h7-12,14-17H,4-6,13,18-21H2,1-3H3 |
InChI 键 |
XEQYKOBRQTUGHE-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide](/img/structure/B2933250.png)
![N-(2-chlorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2933252.png)
![5-Oxo-6,7-dihydrocyclopenta[b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2933255.png)
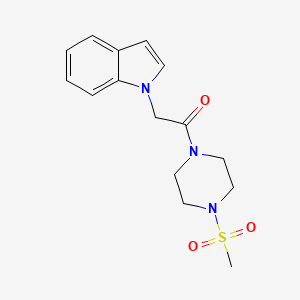

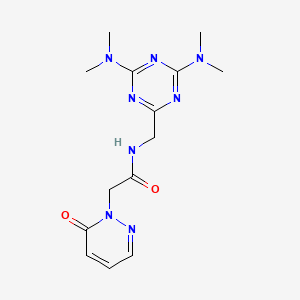
![N-1,3-benzodioxol-5-yl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2933260.png)
![4-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2933262.png)
![{2-Oxaspiro[4.4]nonan-3-yl}methanamine](/img/structure/B2933263.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2933265.png)
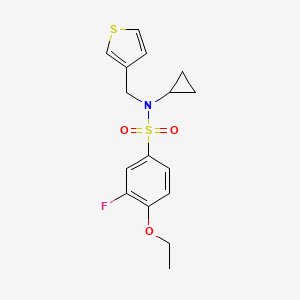
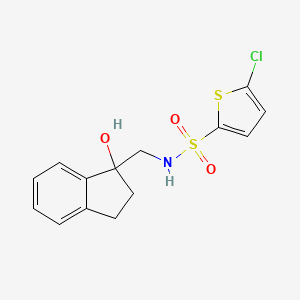
![[2-(3-Chlorophenyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2933270.png)
